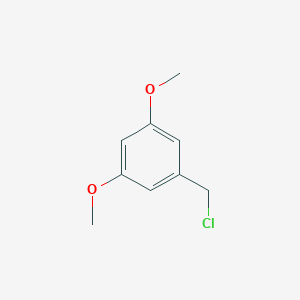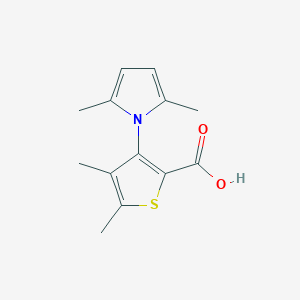
N-(5-bromo-6-methyl-2-pyridinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methyl-2-pyridinyl)propanamide is a chemical compound with the molecular formula C9H11BrN2O. It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a propanamide group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)propanamide typically involves the bromination of 6-methyl-2-pyridine, followed by the introduction of the propanamide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the resulting 5-bromo-6-methyl-2-pyridine is reacted with propanoyl chloride in the presence of a base such as triethylamine to form this compound. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromo-6-methyl-2-pyridinyl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The propanamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as N-(5-azido-6-methyl-2-pyridinyl)propanamide, N-(5-thio-6-methyl-2-pyridinyl)propanamide, or N-(5-alkoxy-6-methyl-2-pyridinyl)propanamide can be formed.
Oxidation Reactions: Products include 5-bromo-6-methyl-2-pyridinecarboxylic acid or 5-bromo-6-methyl-2-pyridinecarboxaldehyde.
Reduction Reactions: The major product is N-(5-bromo-6-methyl-2-pyridinyl)propanamine.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methyl-2-pyridinyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the propanamide group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells through various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-(5-bromo-6-methyl-2-pyridinyl)propanamide can be compared with other similar compounds such as:
N-(5-chloro-6-methyl-2-pyridinyl)propanamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
N-(5-bromo-6-ethyl-2-pyridinyl)propanamide: Similar structure but with an ethyl group instead of a methyl group, which may affect its physical and chemical properties.
N-(5-bromo-6-methyl-2-pyridinyl)butanamide: Similar structure but with a butanamide group instead of propanamide, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-3-9(13)12-8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJQWEAOAOXMLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(C=C1)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356817 |
Source


|
| Record name | N-(5-bromo-6-methyl-2-pyridinyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638140-68-8 |
Source


|
| Record name | N-(5-bromo-6-methyl-2-pyridinyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B185262.png)


![N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B185267.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)



![5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B185275.png)


![1-Tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)
